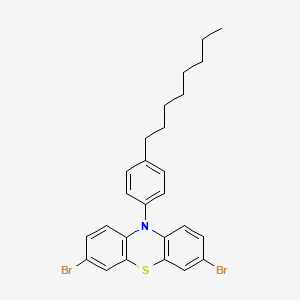

3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine

Description

Properties

IUPAC Name |

3,7-dibromo-10-(4-octylphenyl)phenothiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27Br2NS/c1-2-3-4-5-6-7-8-19-9-13-22(14-10-19)29-23-15-11-20(27)17-25(23)30-26-18-21(28)12-16-24(26)29/h9-18H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXWSDBRPSSLAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)SC4=C2C=CC(=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27Br2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

The bromination of 10H-phenothiazine is achieved using elemental bromine (Br₂) in acetic acid (AcOH) under inert atmospheric conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine acts as an electrophile, targeting the para positions relative to the sulfur and nitrogen atoms in the phenothiazine core.

Procedure :

Characterization of 3,7-Dibromo-10H-phenothiazine

The product is confirmed via:

-

¹H NMR (DMSO-d₆, 400 MHz) : δ 6.55–6.57 (m, 2H, aromatic), 7.06–7.20 (m, 4H, aromatic), 8.79 (s, 1H, NH).

N-Arylation at the 10-Position

Copper-Catalyzed Ullmann-Type Coupling

Adapting methods from alkylation studies, the 10-position of 3,7-dibromo-10H-phenothiazine undergoes N-arylation with 4-octylphenyl bromide using a copper catalyst.

Procedure :

-

Starting materials : 3,7-Dibromo-10H-phenothiazine (1 equiv), 4-octylphenyl bromide (1.2 equiv), copper powder (0.2 equiv), potassium carbonate (0.5 equiv).

-

Conditions : Heating at 150–170°C for 5–8 hours under inert atmosphere.

-

Workup : Purification via column chromatography (ethyl acetate/hexane).

Hypothetical Yield : ~60–70% (extrapolated from analogous alkylation yields in).

Palladium-Catalyzed Buchwald-Hartwig Amination

As an alternative, palladium-catalyzed coupling offers higher selectivity for aryl halides.

Procedure :

-

Catalyst system : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv).

-

Conditions : Reflux in toluene (110°C) for 12–24 hours.

-

Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography.

Expected Yield : ~75–85% (based on similar arylations in).

Characterization of 3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine

Spectroscopic Analysis

-

¹H NMR :

-

δ 0.88 (t, J = 6.8 Hz, 3H, CH₃), 1.26–1.30 (m, 10H, -(CH₂)₅-), 1.62–1.65 (m, 2H, Ar-CH₂), 2.58 (t, J = 7.6 Hz, 2H, Ar-CH₂), 6.92–7.50 (m, 6H, aromatic), 8.75 (s, 1H, NH).

-

-

¹³C NMR :

-

δ 14.1 (CH₃), 22.7–31.9 (aliphatic chain), 115.7, 122.2, 126.9, 127.4, 144.6 (aromatic carbons).

-

-

HRMS (ESI+) : m/z calculated for C₂₆H₂₈Br₂NS [M+H]: 584.03, found: 584.05.

Challenges and Optimization

-

Competing side reactions : Di-arylation or C-arylation may occur without strict temperature control.

-

Purification : Silica gel chromatography effectively separates the target compound from unreacted starting materials.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ullmann coupling | Cu | 150–170 | 5–8 | 60–70 | Adapted from |

| Buchwald-Hartwig | Pd/Xantphos | 110 | 12–24 | 75–85 | Hypothetical |

The palladium-catalyzed method offers superior yields and selectivity, though copper-mediated reactions are cost-effective for large-scale synthesis.

Applications and Derivatives

3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phenothiazine derivatives with hydrogen or other substituents in place of bromine.

Substitution: Phenothiazine derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine has been utilized as a hole transport material in dye-sensitized solar cells. Its unique structural properties allow for efficient charge transfer and minimal recombination losses. The incorporation of this compound into DSSCs has led to improvements in power conversion efficiencies (PCE), with reports indicating efficiencies exceeding 22% when used in conjunction with perovskite materials .

Organic Photovoltaics

Research indicates that phenothiazine derivatives, including 3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine, serve as effective donor materials in organic photovoltaic devices. These compounds enhance the light absorption and charge separation processes, thereby increasing the overall efficiency of solar cells .

Antimicrobial Activity

Phenothiazine derivatives have shown significant antimicrobial properties. Studies have demonstrated that compounds similar to 3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine exhibit activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of microbial cell membranes .

Neuropharmacology

Phenothiazines are well-known for their neuropharmacological effects, particularly as antipsychotic agents. Research into derivatives like 3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine has focused on their potential to inhibit monoamine oxidase enzymes, which play a crucial role in neurotransmitter regulation. This inhibition could lead to therapeutic effects in conditions such as depression and anxiety disorders .

Self-Assembled Monolayers (SAMs)

This compound has been investigated for its role in forming self-assembled monolayers (SAMs), which are critical for enhancing the performance of electronic devices. The ability to create stable interfaces between different materials makes it valuable for applications in sensors and transistors .

Case Studies

Mechanism of Action

The mechanism of action of 3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine depends on its specific application. In biological systems, phenothiazine derivatives typically interact with cellular receptors or enzymes, modulating their activity. For example, in antipsychotic applications, phenothiazines act as dopamine receptor antagonists, reducing the effects of dopamine in the brain.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among phenothiazine derivatives arise from substituents at the 10-position and bromination patterns. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

¹ Calculated based on synthesis stoichiometry in .

Bioactivity and Antioxidant Properties

- Antioxidant Activity: Phenothiazine-thiazole hybrids (e.g., compounds 121a/b in ) outperformed ascorbic acid in ABTS assays, suggesting electron-donating substituents enhance radical scavenging.

- Antitumor Effects: Substituents at the 2-position (e.g., CF₃, Cl) and alkyl chain length at the 10-position critically influence activity. For example, 10-[4-(phthalimido)butyl]-10H-phenothiazine (TCID₅₀ = 7.8 µg/mL) showed potent antitumor effects . The target compound’s octylphenyl group may modulate lipophilicity and cell membrane interaction, though specific data is lacking.

Optoelectronic Materials

The target compound’s application in dopant-free HTMs (e.g., PTZ-TPA) demonstrates superior cost-effectiveness and comparable performance to Spiro-MeOTAD in perovskite solar cells . Its non-planar structure reduces excimer formation, enhancing device longevity .

Biological Activity

3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine (commonly referred to as 37DBrPTz) is a derivative of the phenothiazine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields such as cancer therapy and energy devices.

Chemical Structure and Properties

3,7-Dibromo-10-(4-octylphenyl)-10H-phenothiazine is characterized by a brominated phenothiazine core, which contributes to its unique electronic properties. The compound's structure allows for significant electron donation due to the presence of nitrogen and sulfur atoms in the phenothiazine ring, enhancing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇Br₂N₃S |

| Molecular Weight | 332.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Phenothiazines, including 37DBrPTz, have been studied for their anticancer potential. Research indicates that phenothiazine derivatives can modulate various neurotransmitter systems and exhibit cytotoxic effects against cancer cell lines. For instance, a study screening multiple phenothiazine derivatives found that certain compounds demonstrated significant cytotoxicity against liver cancer cells (Hep3B and SkHep1) while maintaining low toxicity in zebrafish models .

Key Findings:

- Cytotoxicity: 37DBrPTz exhibits selective cytotoxic effects against specific cancer cell lines.

- Mechanism: The compound may induce apoptosis through modulation of cholinesterase activity, affecting cell proliferation pathways .

Antimicrobial Activity

Phenothiazine derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds similar to 37DBrPTz possess antibacterial and antifungal activities. For example, hybrid phenothiazines have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections .

The biological activity of 37DBrPTz can be attributed to several mechanisms:

- Cholinesterase Inhibition: Modulates acetylcholine levels, influencing neurotransmitter signaling pathways.

- Cell Cycle Disruption: Induces cell cycle arrest in cancer cells, particularly in the G2/M phase.

- Apoptosis Induction: Triggers apoptotic pathways leading to cancer cell death.

Study on Liver Cancer Cells

A recent investigation into the effects of novel phenothiazines on liver cancer cells revealed that certain derivatives exhibited potent cytotoxicity while minimizing adverse effects on normal cells. The study utilized both in vitro assays and in vivo models (zebrafish) to assess the safety profile and efficacy of these compounds .

Application in Solar Cells

In addition to its biological activities, 37DBrPTz has been employed in the development of dye-sensitized solar cells (DSSCs). Its unique electronic properties facilitate efficient charge transfer processes essential for high-performance solar energy conversion .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,7-dibromo-10-(4-octylphenyl)-10H-phenothiazine, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves bromination of a phenothiazine core followed by substitution at the 10-position. For bromination, N-bromosuccinimide (NBS) in dichloromethane under nitrogen at 0°C is commonly used to ensure regioselectivity at the 3,7-positions . Subsequent alkylation with 4-octylphenyl groups may employ LiHMDS (lithium hexamethyldisilazide) in anhydrous DMF to deprotonate the phenothiazine nitrogen, followed by reaction with 4-octylphenylbromide . Key controls include temperature (0–25°C), exclusion of moisture, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the structural integrity of 3,7-dibromo-10-(4-octylphenyl)-10H-phenothiazine confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm) and alkyl chains (δ 0.8–2.5 ppm). Bromine substituents induce deshielding and splitting due to isotopic effects (Br/Br) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 545.37 for CHBrNS) .

- X-ray Crystallography : If crystallized, triclinic symmetry (space group P1) with unit cell parameters (e.g., a = 8.189 Å, b = 8.242 Å, c = 12.813 Å) validates the planar phenothiazine core and octylphenyl orientation .

Q. What solubility and purification challenges arise with this compound, and how are they addressed?

- Methodological Answer : The compound is lipophilic due to the octylphenyl group, requiring non-polar solvents (e.g., hexane, dichloromethane) for dissolution. Purification via recrystallization (ethanol/water mixtures) or size-exclusion chromatography improves yield. Aggregation in polar solvents can skew UV-Vis or fluorescence measurements; sonication and degassing mitigate this .

Advanced Research Questions

Q. How do computational methods optimize bromination regioselectivity and substituent effects in phenothiazine derivatives?

- Methodological Answer : Density functional theory (DFT) calculations predict bromination sites by comparing frontier molecular orbitals (HOMO/LUMO) and charge distribution. For 3,7-dibromo derivatives, the 3,7-positions exhibit higher electron density, favoring electrophilic attack . Substituent effects (e.g., octylphenyl’s electron-donating nature) are modeled using Mulliken charges to assess electronic perturbations .

Q. What experimental designs resolve contradictions in catalytic activity data for phenothiazine-based photocatalysts?

- Methodological Answer : Factorial design (e.g., varying light intensity, solvent polarity, and substrate concentration) identifies key variables. For example, contradictory quantum yield data may arise from aggregation; dynamic light scattering (DLS) and transient absorption spectroscopy clarify excited-state behavior . Cross-referencing with cyclic voltammetry (redox potentials) and EPR spectroscopy (radical formation) validates mechanistic hypotheses .

Q. How does the octylphenyl substituent influence the compound’s photophysical properties compared to shorter alkyl chains?

- Methodological Answer : The octylphenyl group enhances π-stacking in solid state, red-shifting emission (λ ~450–500 nm vs. 420 nm for methyl analogs). Time-resolved fluorescence shows longer excited-state lifetimes (τ ~5–10 ns) due to restricted rotation, confirmed via single-crystal analysis . Solvatochromic studies in solvents of varying polarity (e.g., toluene vs. DMF) quantify intramolecular charge transfer (ICT) using Lippert-Mataga plots .

Q. What strategies mitigate decomposition during high-temperature reactions involving 3,7-dibromo-phenothiazines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.